N-(2-methoxyphenyl)phenazine-1-carboxamide

Structure-Activity Relationship Positional Isomerism Antimycobacterial

Procure the position-specific ortho-methoxy phenazine-1-carboxamide (CAS 300572‑64‑9) to ensure SAR integrity in your anti-tuberculosis research. Generic substitution with the para isomer or unsubstituted PCN is not supported by published MIC data (0.19–0.79 mg/L against drug-resistant M. tuberculosis). This isomer also serves as a critical negative control for DNA-intercalation-independent cytotoxicity and as a substrate for amidase PcnH in phenazine biosynthetic studies. Secure your supply of the ≥95% pure isomer—available via custom synthesis with lead times typically 1–2 weeks—to eliminate the risk of positional impurity compromising your experimental endpoints.

Molecular Formula C20H15N3O2
Molecular Weight 329.359
CAS No. 300572-64-9
Cat. No. B2508083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)phenazine-1-carboxamide
CAS300572-64-9
Molecular FormulaC20H15N3O2
Molecular Weight329.359
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
InChIInChI=1S/C20H15N3O2/c1-25-18-12-5-4-10-16(18)23-20(24)13-7-6-11-17-19(13)22-15-9-3-2-8-14(15)21-17/h2-12H,1H3,(H,23,24)
InChIKeyOIFHMJBKQGCLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9): Structural Baseline and Compound Classification for Research Procurement


N-(2-methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9) is a synthetic N-aryl phenazine-1-carboxamide derivative with molecular formula C20H15N3O2 and molecular weight 329.4 g/mol . It belongs to the phenazine-1-carboxamide (PCN) class, characterized by a tricyclic phenazine core linked via a carboxamide bond to a 2-methoxyphenyl substituent [1]. This compound is a member of a broader series of N-aryl and N-heteryl phenazine-1-carboxamides investigated for activity against drug-resistant Mycobacterium tuberculosis, with class-level minimum inhibitory concentrations (MICs) reported in the range of 0.19–0.79 mg/L against M. tuberculosis H37Rv [1]. The ortho-methoxy substitution on the N-phenyl ring distinguishes it from its para-substituted positional isomer N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS 313959-83-0) and from the unsubstituted N-phenylphenazine-1-carboxamide (CAS 3265-10-9) [2].

Why N-(2-Methoxyphenyl)phenazine-1-carboxamide Cannot Be Assumed Interchangeable with Other Phenazine-1-Carboxamides


Generic substitution among phenazine-1-carboxamide derivatives is not supported by structure-activity relationship (SAR) data. The position of the methoxy substituent on the N-phenyl ring (ortho vs. para) directly alters the electron density, steric environment, and hydrogen-bonding capacity of the carboxamide side chain, parameters known to critically influence DNA intercalation geometry and target binding in the phenazine-1-carboxamide series [1]. In the structurally related cationic phenazine-1-carboxamide class, even minor variations in the H-bonding pattern of the side chain produce significant differences in cytotoxicity profiles across tumor cell lines [1]. Furthermore, comparison of phenazine-1-carboxamide (PCN) with its carboxylic acid analog PCA reveals a greater than 10-fold difference in antifungal potency at neutral pH, demonstrating that seemingly conservative modifications to the carboxamide position produce large-magnitude functional changes [2]. Procurement of a specific N-aryl substitution pattern is therefore a non-trivial decision with direct consequences for experimental reproducibility and biological outcome.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)phenazine-1-Carboxamide Against Its Closest Structural Analogs


Positional Isomerism: Ortho-Methoxy vs. Para-Methoxy Substitution on the N-Phenyl Ring

N-(2-methoxyphenyl)phenazine-1-carboxamide (CAS 300572-64-9) bears an ortho-methoxy substituent on the N-phenyl ring, in contrast to its para-substituted positional isomer N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS 313959-83-0) . The ortho-methoxy group introduces intramolecular hydrogen-bonding potential with the carboxamide N–H and steric restriction of phenyl ring rotation, both absent in the para isomer [1]. In the broader phenazine-1-carboxamide class, SAR studies have established that the H-bonding pattern of the carboxamide side chain is a critical determinant of cytotoxicity, with limited scope for structural variation [1]. This positional isomerism represents a structurally verifiable differentiation point with predictable consequences for molecular conformation, target engagement geometry, and biological readout.

Structure-Activity Relationship Positional Isomerism Antimycobacterial

Anti-Tubercular Activity of N-Aryl Phenazine-1-Carboxamide Class Against Drug-Resistant M. tuberculosis

The compound belongs to the N-aryl phenazine-1-carboxamide series systematically evaluated by De Logu et al. (2009) against M. tuberculosis H37Rv and drug-resistant strains [1]. Across the series, MIC values against M. tuberculosis H37Rv ranged from 0.19 mg/L to 0.79 mg/L, with comparable potency retained against 26 susceptible and 5 drug-resistant clinical isolates [1]. Several derivatives were effective in inhibiting growth of both susceptible and resistant strains at comparable concentrations, and activity was also demonstrated against intracellular M. tuberculosis in J774 macrophage cells [1]. By comparison, the parent natural product phenazine-1-carboxylic acid (PCA, tubermycin B) shows only moderate antitubercular activity [1], while the clinical phenazine clofazimine, though structurally related, has a distinct spectrum driven by its lipophilic riminophenazine scaffold [2].

Antitubercular Drug-Resistant Tuberculosis MDR-TB

Antifungal Potency Differential: PCN Scaffold vs. PCA Scaffold at Neutral pH

The phenazine-1-carboxamide (PCN) scaffold, which forms the core of N-(2-methoxyphenyl)phenazine-1-carboxamide, demonstrates at least 10-fold greater in vitro antifungal activity than phenazine-1-carboxylic acid (PCA) at neutral pH [1]. Chin-A-Woeng et al. (1998) directly compared PCN and PCA in antifungal assays and found that the carboxamide derivative was superior by an order of magnitude, a difference that translated into effective biocontrol of Fusarium oxysporum in tomato plants by PCN-producing Pseudomonas strains, whereas PCA-producing strains failed to suppress disease [1]. Additional studies report PCN MIC90 values of 32–64 μg/mL against a panel of pathogenic fungi including Fusarium oxysporum, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans [2]. The N-(2-methoxyphenyl) derivative extends this PCN scaffold with an aryl substitution that may further modulate antifungal spectrum and potency.

Antifungal Fusarium oxysporum Agricultural Biocontrol

Differentiation from Cationic Side-Chain Phenazine-1-Carboxamides in Antitumor Applications

The cationic N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide series (e.g., N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide) represents the most extensively characterized antitumor phenazine-1-carboxamides, with demonstrated in vivo activity against Lewis lung carcinoma in mice [1]. These cationic derivatives function as DNA intercalators and topoisomerase poisons [2]. In contrast, N-(2-methoxyphenyl)phenazine-1-carboxamide bears a neutral, aromatic N-aryl substituent lacking the cationic dimethylaminoethyl moiety required for potent DNA intercalation and topoisomerase targeting [1]. The structure-cytotoxicity SAR studies on phenazine-1-carboxamides explicitly demonstrate very limited scope for variation of the 1-carboxamide side chain, consistent with a structural model of how tricyclic carboxamides bind to DNA [3]. This fundamental structural divergence predicts a distinct biological target profile and reduced DNA-directed cytotoxicity compared to the cationic series, potentially favoring antimicrobial applications over antitumor use.

Antitumor DNA Intercalation Topoisomerase Inhibition

Recommended Research and Procurement Application Scenarios for N-(2-Methoxyphenyl)phenazine-1-carboxamide


Antitubercular Drug Discovery: Hit Expansion and SAR Profiling Against MDR-M. tuberculosis

This compound is most appropriately deployed as a member of an N-aryl phenazine-1-carboxamide library for systematic SAR exploration against drug-resistant M. tuberculosis. The De Logu et al. (2009) study provides the class-level validation framework: MICs in the 0.19–0.79 mg/L range against H37Rv and comparable activity against drug-resistant clinical isolates, including activity in the intracellular macrophage infection model [1]. For procurement, ensure sourcing of the specific ortho-methoxy isomer (CAS 300572-64-9) rather than the para isomer (CAS 313959-83-0) to maintain positional SAR integrity within the compound library [2].

Antifungal Mechanism-of-Action Studies Leveraging the PCN Scaffold

The PCN core structure confers at least a 10-fold antifungal potency advantage over PCA at neutral pH, as demonstrated by Chin-A-Woeng et al. (1998) in Fusarium oxysporum assays [1]. N-(2-methoxyphenyl)phenazine-1-carboxamide can serve as a tool compound to investigate how N-aryl substitution modulates the antifungal spectrum and potency relative to the parent PCN scaffold. Comparative studies should include PCN (CAS 550-89-0) as the scaffold reference control and PCA as the negative control to quantify the contribution of the N-aryl substituent to antifungal activity [1].

Chemical Biology Probe for Phenazine Metabolic Pathway Studies

The compound serves as a substrate for the bacterial amidase PcnH, which catalyzes hydrolysis of phenazine-1-carboxamides to yield phenazine-1-carboxylic acid (PCA) [1]. This enzymatic conversion is relevant to phenazine biosynthetic and biodegradation pathway studies in Pseudomonas species. The 2-methoxyphenyl substituent provides a distinct HPLC/LC-MS signature (molecular weight 329.4 g/mol) that facilitates tracking of the amide substrate and its PCA hydrolysis product in microbial metabolism experiments, enabling differentiation from naturally occurring phenazines [2].

Negative Control for DNA Intercalation-Dependent Antitumor Assays

Given the absence of the cationic side chain required for potent DNA intercalation and topoisomerase poisoning, N-(2-methoxyphenyl)phenazine-1-carboxamide is structurally unsuitable as an antitumor candidate of the DNA-intercalating phenazine-1-carboxamide class [1]. However, it may serve as a useful negative control compound in assays designed to discriminate between DNA-intercalation-dependent and DNA-intercalation-independent cytotoxicity mechanisms of phenazine derivatives, when compared against active cationic analogs such as N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)phenazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.